N,N-Bis(5-cyanopentyl)-2-(trimethylsilyl)ethane-1-sulfonamide

Description

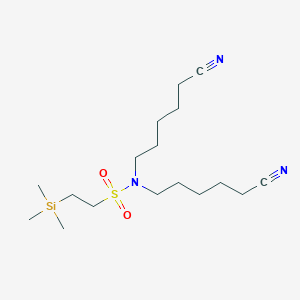

N,N-Bis(5-cyanopentyl)-2-(trimethylsilyl)ethane-1-sulfonamide is a sulfonamide derivative characterized by its unique functional groups: two 5-cyanopentyl chains, a trimethylsilyl (TMS) group, and a sulfonamide backbone. The TMS group confers steric bulk and lipophilicity, while the cyanopentyl substituents introduce polar nitrile functionalities that may influence solubility and reactivity. This compound is hypothesized to serve as a precursor or intermediate in organometallic synthesis, leveraging the TMS group’s propensity for silicon-mediated reactions. However, direct experimental data on its synthesis, applications, or physicochemical properties are notably absent from the provided evidence, necessitating inferences from structurally analogous compounds .

Properties

CAS No. |

652130-74-0 |

|---|---|

Molecular Formula |

C17H33N3O2SSi |

Molecular Weight |

371.6 g/mol |

IUPAC Name |

N,N-bis(5-cyanopentyl)-2-trimethylsilylethanesulfonamide |

InChI |

InChI=1S/C17H33N3O2SSi/c1-24(2,3)17-16-23(21,22)20(14-10-6-4-8-12-18)15-11-7-5-9-13-19/h4-11,14-17H2,1-3H3 |

InChI Key |

CFSSTWZXCVVOKO-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)CCS(=O)(=O)N(CCCCCC#N)CCCCCC#N |

Origin of Product |

United States |

Biological Activity

N,N-Bis(5-cyanopentyl)-2-(trimethylsilyl)ethane-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and various biological effects, including its insecticidal properties and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

- Molecular Formula : CHNOSSi

- CAS Number : 125486-96-6

- Molecular Weight : 298.46 g/mol

The presence of the trimethylsilyl group enhances the compound's lipophilicity, which is crucial for its biological activity.

Synthesis and Characterization

The synthesis of this compound involves the reaction of appropriate sulfonamide precursors with 5-cyanopentyl derivatives. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound.

Insecticidal Properties

Recent studies have highlighted the insecticidal potential of sulfonamide derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant toxicity against various insect pests. For instance, sulfonamides bearing thiazole moieties have shown promising results against Spodoptera littoralis, with lethal concentrations (LC50) demonstrating effective insecticidal activity .

| Compound | LC50 (ppm) | Toxicity Index (%) |

|---|---|---|

| Sulfonamide A | 49.04 | 100 |

| Sulfonamide B | 62.66 | 78.26 |

| This compound | TBD | TBD |

Note : Further studies are needed to establish specific LC50 values for this compound.

Antimicrobial Activity

Sulfonamides are traditionally recognized for their antimicrobial properties, acting as bacteriostatic agents. They inhibit bacterial growth by interfering with folic acid synthesis, a vital metabolic pathway in bacteria. The hybridization of sulfonamides with other pharmacologically active moieties has been explored to enhance their biological activity .

Case Studies

- Toxicological Evaluation : A study evaluated various sulfonamide derivatives against Spodoptera littoralis, revealing that modifications in the side chains significantly affect their toxicity profiles. The findings suggest that this compound could be a candidate for further investigation in pest management strategies .

- Pharmacological Applications : Research into sulfonamide hybrids indicates that compounds similar to this compound may possess enhanced antibacterial and antifungal activities due to structural modifications that improve their interaction with biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on sulfonamides and silicon-containing compounds with structural or functional similarities.

Structural Analogues with Trimethylsilyl Groups

Compounds bearing trimethylsilyl (TMS) substituents, such as N,N-bis(trimethylsilyl)acetamide (BSA) and N,N-bis(trimethylsilyl)urea (BSU), are widely used as silylating agents in peptide synthesis and organic chemistry to protect hydroxyl or amine groups . Unlike the target compound, these analogs lack sulfonamide backbones and cyanopentyl chains but share the TMS group’s role in enhancing thermal stability and reaction selectivity.

| Compound | Key Features | Applications |

|---|---|---|

| Target Compound | TMS + sulfonamide + dual 5-cyanopentyl chains | Hypothetical organometallic synthesis |

| BSA (N,N-bis(trimethylsilyl)acetamide) | TMS + acetamide backbone | Silylation of alcohols/amines in synthesis |

| BSU (N,N-bis(trimethylsilyl)urea) | TMS + urea backbone | Protection of labile functional groups |

Sulfonamide Derivatives

Sulfonamides like (E)-N,N'-Bis[2-(5-bromo-1H-indol-3-yl)-1-ethyl]-N,N'-(but-2-ene-1,4-diyl)bis(4-methylbenzenesulfonamide) () and 2-[N,N-Bis(trifluoromethylsulfonyl)amino]-5-chloropyridine () highlight the diversity of sulfonamide applications. These compounds exhibit biological activity (e.g., enzyme inhibition) or serve as intermediates in pharmaceuticals.

| Compound | Substituents | Key Properties |

|---|---|---|

| Target Compound | 5-cyanopentyl, TMS | High lipophilicity, polar nitrile groups |

| (E)-N,N'-Bis[...]sulfonamide | Bromo-indolyl, methylbenzenesulfonyl | Crystallinity, potential bioactivity |

| 2-[N,N-Bis(trifluoromethylsulfonyl)... | Trifluoromethyl, chloropyridine | High stability, low aqueous solubility |

Metal-Amide Complexes

TMS-containing metal complexes, such as Tris(N,N-bis(trimethylsilyl)amide)lanthanum(III) (), demonstrate the utility of TMS groups in stabilizing rare-earth metal centers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.